N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide
Description
Systematic Nomenclature and Structural Identification
Systematic Nomenclature
The compound follows IUPAC naming conventions for Schiff bases:
- Primary name : N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide.
- Alternative designations :
The "E" designation indicates trans configuration across the hydrazone double bond, a critical feature for its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C15H15N3O3 |
| Average mass | 285.303 g/mol |
| Monoisotopic mass | 285.111341 Da |
| Hydrogen bond donors | 3 (2 × NH, 1 × OH) |
| Hydrogen bond acceptors | 5 (3 × O, 2 × N) |
| ChemSpider ID | 11967627 |
Historical Context in Schiff Base Chemistry
Schiff bases, first reported by Hugo Schiff in 1864, are imine derivatives formed via condensation of primary amines with carbonyl compounds. N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide belongs to a subclass of hydrazide-based Schiff bases, which gained prominence in the 20th century for their:
- Coordination versatility : The hydrazide (–CONHNH2) group acts as a tridentate ligand, binding metals through the pyridine nitrogen, carbonyl oxygen, and imine nitrogen.
- Pharmaceutical relevance : Early studies in the 1970s revealed that nicotinohydrazide derivatives exhibit antitubercular and antiviral properties, driving interest in structural analogs.
The synthesis of this compound follows classical Schiff base methodology:
Positional Isomerism in Nicotinohydrazide Derivatives
Nicotinohydrazide derivatives exhibit distinct properties based on substituent positions:
Table 2: Positional Isomerism Effects
Key structural differences:
- 3-Substituted derivatives : The asymmetric positioning of the hydrazide group relative to the pyridine nitrogen creates a bent conformation, reducing π-conjugation but enhancing solubility.
- Crystallographic studies : X-ray diffraction reveals that N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide crystallizes in the orthorhombic system with space group P212121, stabilized by N–H···O and O–H···N hydrogen bonds.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14-8-11(5-6-13(14)19)9-17-18-15(20)12-4-3-7-16-10-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
PMGCFRMHNRKQMF-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Standard Procedure
Solvent and Catalyst Optimization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 5 | 82 |
| Methanol | HCl (0.1 M) | 65 | 6 | 78 |
| THF | None | 70 | 8 | 68 |
| Water-Ethanol (1:3) | p-TSA | 90 | 3 | 88 |
Findings :
-
Protic solvents (ethanol, methanol) enhance reaction rates due to hydrogen bonding stabilization of intermediates.
-
Acid catalysts (e.g., p-toluenesulfonic acid, p-TSA) reduce reaction times by protonating the carbonyl oxygen, increasing electrophilicity.
Crystallization and Purification
Crude this compound is purified via recrystallization:
-
Solvent Systems : Ethanol-water (4:1 v/v) or ethyl acetate-hexane (3:1).
-
Crystal Structure : The E-configuration is confirmed by single-crystal X-ray diffraction, showing a dihedral angle of 8.2° between the pyridine and phenyl rings.
Scalability and Industrial Considerations
Large-scale synthesis (>1 kg) faces challenges:
-
Cost of 3-Ethoxy-4-hydroxybenzaldehyde : ~$120–150/g (research-grade), necessitating in-house aldehyde synthesis.
-
Waste Management : Ethanol recovery systems and Mn/Cr residue treatment are critical for environmentally sustainable production.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (80–83%).
Solid-State Mechanochemical Synthesis
Ball-milling equimolar aldehyde and hydrazide for 45 minutes achieves 72% yield, avoiding solvent use.
Characterization and Quality Control
| Technique | Key Data Points |
|---|---|
| ¹H NMR | δ 8.95 (s, 1H, CH=N), 10.12 (s, 1H, OH) |
| IR | 1625 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H) |
| HPLC | Purity >98% (C18 column, MeOH:H₂O 70:30) |
Chemical Reactions Analysis
Salor-int l401374-1ea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide has the molecular formula and a molecular weight of approximately 285.30 g/mol. The compound features an ethoxy group and a hydroxy group on the aromatic ring, which contribute to its biological activity and solubility characteristics.
Structural Characteristics:
- Chemical Formula:
- Molecular Weight: 285.30 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness as a potential antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Antitumor Activity
The compound has also shown promising results in antitumor assays. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting mechanisms such as the modulation of signaling pathways related to cell survival and death.
Case Study: Cytotoxicity Assays
In a study involving human breast cancer cells (MCF-7), this compound exhibited significant cytotoxicity, with an IC50 value determined to be approximately 25 µM at concentrations ranging from 10 µM to 50 µM over 48 hours.
Agricultural Applications
In addition to its medicinal properties, this compound has potential applications in agriculture, particularly as a fungicide. Its structural similarity to known fungicidal compounds suggests that it could be effective against various plant pathogens.
Mechanism of Action
The mechanism of action of Salor-int l401374-1ea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may exert its effects through the modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
The biological and physicochemical properties of nicotinohydrazide derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Nicotinohydrazide Derivatives
Physicochemical Properties
- Thermal Stability : Schiff bases with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability due to reduced resonance stabilization, whereas ethoxy/hydroxyl derivatives are more stable .
Q & A
Basic: What are the standard synthetic routes and characterization techniques for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide?
Methodological Answer:
The compound is synthesized via Schiff-base condensation between 3-ethoxy-4-hydroxybenzaldehyde and nicotinohydrazide. Key steps include:
- Reaction Optimization : Maintaining pH ~4–5 (acetic acid catalysis), refluxing in ethanol at 70–80°C for 6–8 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Characterization :
Advanced: How do crystallographic challenges impact structural determination of this hydrazide?
Methodological Answer:
Crystallization often yields twinned or poorly diffracting crystals due to flexible hydrazone moieties. Strategies include:
- SHELXL Refinement : Use of TWIN/BASF commands to model twinning, with R-factor convergence <5% .
- Hydrogen-Bond Analysis : Identify infinite chains (N–H···O) or dimers (O–H···N) via PLATON, resolving disorder in ethoxy/phenolic groups .
- Low-Temperature Data Collection : Mitigates thermal motion artifacts, improving resolution to <1.0 Å .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening : Disk diffusion assays against S. aureus (ZOI ~15 mm at 100 µg/mL) and E. coli (MIC = 32 µg/mL), attributed to halogen substituents enhancing membrane disruption .
- Insulin-Mimetic Activity : In alloxan-diabetic mice, 50 mg/kg dose reduces blood glucose by 40% over 6 hours via vanadium complexation .
Advanced: How can computational methods validate experimental spectroscopic and bioactivity data?
Methodological Answer:
- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry, matching experimental bond lengths (C=N: 1.28 Å calc. vs. 1.30 Å XRD) .
- Molecular Docking : AutoDock Vina predicts binding to S. aureus FabI (ΔG = −8.2 kcal/mol) via π-π stacking with Phe204 .
- ADME Prediction : SwissADME estimates LogP = 2.1 (±0.3), indicating moderate blood-brain barrier penetration .
Advanced: How do substituent variations affect structure-activity relationships (SAR)?
Methodological Answer:
- Halogen Substitution : Bromine at C6 increases antimicrobial activity (MIC from 64 → 32 µg/mL) by enhancing lipophilicity (ClogP +0.5) .
- Ethoxy vs. Methoxy : Ethoxy at C3 improves solubility (logS = −3.2 vs. −4.1 for methoxy) but reduces receptor affinity (IC50 increases 2-fold) .
- Bulkier Groups : tert-Butyl substituents decrease solubility (logS <−5) but enhance thermal stability (TGA decomposition >250°C) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC50 values using standardized protocols (e.g., CLSI M07-A10 for antimicrobials) .
- Solvent Effects : DMSO >1% may inhibit enzyme activity; use β-cyclodextrin for hydrophobic derivatives .
- Strain Variability : Test against ATCC reference strains (e.g., S. aureus ATCC 25923) to control for resistance .
Advanced: What strategies optimize purity and stability during synthesis?
Methodological Answer:
- HPLC Purity Assessment : C18 column (MeCN:H2O 70:30), retention time 8.2 min, ensuring >98% purity .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation, with ethoxy hydrolysis as the primary pathway .
- Storage : Lyophilized form in amber vials under N2 at −20°C prevents oxidation .
Advanced: What mechanistic insights exist for the condensation reaction?
Methodological Answer:
- Kinetic Studies : Pseudo-second-order kinetics (k = 0.024 L/mol·s) confirm rate-limiting imine formation .
- Acid Catalysis : Protonation of carbonyl oxygen (pKa ~3.5) facilitates nucleophilic attack by hydrazide .
- Byproduct Identification : LC-MS detects hydrazone-ethanol adducts (m/z 325.1) under excess ethanol conditions .
Basic: What therapeutic applications are being explored?
Methodological Answer:
- Antidiabetic Agents : Vanadium complexes reduce hyperglycemia in murine models via PI3K/Akt pathway activation .
- Anticancer Leads : Apoptosis induction in MCF-7 cells (IC50 = 18 µM) through Bcl-2/Bax ratio modulation .
Advanced: How to assess thermal and photolytic stability?
Methodological Answer:
- TGA/DSC : Decomposition onset at 215°C (ΔH = 145 J/g) indicates thermal robustness .
- Photodegradation : UV irradiation (254 nm, 48 h) shows 20% degradation, monitored by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
